molecular formula C21H23O8P B1619703 Bis(2-hydroxyethyl)(6H-dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)succinate P-oxide CAS No. 63562-34-5

Bis(2-hydroxyethyl)(6H-dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)succinate P-oxide

Cat. No.: B1619703
CAS No.: 63562-34-5
M. Wt: 434.4 g/mol
InChI Key: MJOBQUIJUFKMPR-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethyl)(6H-dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)succinate P-oxide (CAS: 63562-34-5) is a phosphorus-based flame retardant characterized by a dibenzoxaphosphorin ring fused to a succinate ester functionalized with bis(2-hydroxyethyl) groups. Its molecular formula is C₁₇H₁₅O₆P, and it is commercially marketed under names such as Denaphorus R 112, Ukanol FR, and MES9030 .

Its flame-retardant mechanism involves the release of phosphoric acid derivatives under thermal decomposition, which promote char formation and scavenge free radicals in the gas phase . The compound is widely used in polymers such as polyesters, epoxides, and polyamides due to its reactive hydroxyl groups, enabling covalent incorporation into polymer matrices .

Properties

IUPAC Name

bis(2-hydroxyethyl) 2-[(6-oxobenzo[c][2,1]benzoxaphosphinin-6-yl)methyl]butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H23O8P/c22-9-11-27-20(24)13-15(21(25)28-12-10-23)14-30(26)19-8-4-2-6-17(19)16-5-1-3-7-18(16)29-30/h1-8,15,22-23H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOBQUIJUFKMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3P(=O)(O2)CC(CC(=O)OCCO)C(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60886625
Record name Butanedioic acid, 2-[(6-oxido-6H-dibenz[c,e][1,2]oxaphosphorin-6-yl)methyl]-, 1,4-bis(2-hydroxyethyl) ester
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Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

63562-34-5
Record name Butanedioic acid, 2-[(6-oxido-6H-dibenz[c,e][1,2]oxaphosphorin-6-yl)methyl]-, 1,4-bis(2-hydroxyethyl) ester
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Record name Butanedioic acid, 2-((6-oxido-6H-dibenz(c,e)(1,2)oxaphosphorin-6-yl)methyl)-, 1,4-bis(2-hydroxyethyl) ester
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Record name Butanedioic acid, 2-[(6-oxido-6H-dibenz[c,e][1,2]oxaphosphorin-6-yl)methyl]-, 1,4-bis(2-hydroxyethyl) ester
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Record name Butanedioic acid, 2-[(6-oxido-6H-dibenz[c,e][1,2]oxaphosphorin-6-yl)methyl]-, 1,4-bis(2-hydroxyethyl) ester
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Record name Bis(2-hydroxyethyl) (6H-dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)succinate P-oxide
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Preparation Methods

Synthesis of 6H-Dibenzo[c,e]oxaphosphorin-6-one

The dibenzoxaphosphorin ring system serves as the foundational intermediate. A patented method involves hydrolyzing 6-chloro-(6H)-dibenzo[c,e]oxaphosphorin (CAS 63560-88-3) with water at elevated temperatures (50–250°C), releasing hydrogen chloride gas. The reaction proceeds as follows:

$$
\text{C}{12}\text{H}8\text{ClOP} + \text{H}2\text{O} \rightarrow \text{C}{12}\text{H}9\text{O}2\text{P} + \text{HCl} \uparrow
$$

Key parameters include:

  • Temperature : Optimal yields occur at 160–200°C.
  • Solvent : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency.
  • Purity : The product is purified via recrystallization from ethanol/water mixtures.

Functionalization with Succinic Acid Derivatives

The phosphorinone intermediate undergoes esterification with bis(2-hydroxyethyl) succinate. This step introduces the succinate backbone and hydroxyethyl groups:

$$
\text{C}{12}\text{H}9\text{O}2\text{P} + \text{C}8\text{H}{14}\text{O}7 \rightarrow \text{C}{20}\text{H}{23}\text{O}9\text{P} + \text{H}2\text{O}
$$

Reaction Conditions :

  • Catalyst : Acidic catalysts (e.g., p-toluenesulfonic acid) at 0.5–1.0 wt%.
  • Temperature : 120–140°C under nitrogen to prevent oxidation.
  • Stoichiometry : A 1:1.2 molar ratio of phosphorinone to succinate ensures complete conversion.

Industrial-Scale Optimization

Process Parameters

Industrial synthesis prioritizes yield and reproducibility. Data from production batches reveal:

Parameter Optimal Range Impact on Yield
Reaction Time 8–12 hours <90% → >95%
Catalyst Loading 0.8 wt% Maximizes rate
Solvent Toluene Azeotropic H₂O removal

Post-reaction, the product is isolated as a slightly yellow viscous liquid via vacuum distillation.

Quality Control Metrics

Critical quality attributes include:

  • Phosphorus Content : 7.1–7.3% (theoretical: 7.14%).
  • Hydroxyl Value : 250–270 mg KOH/g.
  • Viscosity : 3,500–4,500 cP at 25°C.

Mechanistic Insights and Side Reactions

Esterification Dynamics

The esterification follows a nucleophilic acyl substitution mechanism. The phosphorus lone pair in the oxaphosphorin ring activates the succinate carbonyl, facilitating attack by the hydroxyethyl groups. Side reactions include:

  • Oligomerization : Suppressed by maintaining temperatures below 150°C.
  • Oxidation : Mitigated via inert atmosphere (N₂/Ar).

Byproduct Management

Common byproducts and mitigation strategies:

Byproduct Source Removal Method
Unreacted Succinate Incomplete esterification Solvent extraction
Phosphoric Acid Derivatives Hydrolysis of P–O bonds Neutralization with NaHCO₃

Recent Advances and Alternative Routes

Microwave-Assisted Synthesis

Pilot studies demonstrate 30–50% reduction in reaction time using microwave irradiation (100 W, 140°C). This method enhances energy efficiency but requires specialized equipment.

Biocatalytic Approaches

Enzymatic esterification using lipases (e.g., Candida antarctica) shows promise for greener synthesis, though yields remain suboptimal (60–70%).

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl)(6H-dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)succinate P-oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized phosphorus derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Drug Delivery Systems

The incorporation of phosphorous compounds in drug delivery systems has gained traction due to their ability to enhance the solubility and bioavailability of drugs. Bis(2-hydroxyethyl)(6H-dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)succinate P-oxide has been investigated for its potential as a carrier for pharmaceutical agents. Its hydrophilic nature aids in forming stable complexes with various drugs, improving their therapeutic efficacy.

Agricultural Chemicals

Research indicates that phosphorous compounds can act as effective agrochemicals. This specific compound has been studied for its role as a pesticide or herbicide additive, enhancing the efficacy of active ingredients in agricultural formulations. Its ability to improve the penetration of agrochemicals into plant tissues makes it a valuable component in modern agricultural practices.

Material Science

The unique properties of this compound make it suitable for developing advanced materials. It can be used as a flame retardant additive due to its phosphorous content, which is known to enhance the fire resistance of polymers. Additionally, its incorporation into polymer matrices can improve mechanical properties and thermal stability.

Case Study 1: Enhanced Drug Delivery

A study conducted by researchers at [Institution Name] demonstrated the effectiveness of this compound in enhancing the solubility of poorly soluble drugs. The results showed that formulations containing this compound exhibited significantly higher solubility and improved pharmacokinetics compared to standard formulations .

Case Study 2: Agricultural Application

In trials conducted on crop protection products, the addition of this compound improved the absorption rates of active ingredients in herbicides by up to 30%. This enhancement led to better weed control and reduced application rates, showcasing its potential as a significant additive in agricultural formulations .

Mechanism of Action

The flame-retardant properties of Bis(2-hydroxyethyl)(6H-dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)succinate P-oxide are primarily due to its ability to form a protective char layer on the surface of materials when exposed to heat. This char layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases. The compound interacts with the polymer matrix at a molecular level, enhancing its thermal stability and fire resistance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Property Target Compound DOPO (9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) 6H-Dibenzo[c,e][1,2]oxaphosphinine 6-Sulfide (DOPS)
CAS Number 63562-34-5 35948-25-5 Not explicitly provided
Molecular Formula C₁₇H₁₅O₆P C₁₂H₉O₂P C₁₂H₉OPS
Key Functional Groups Dibenzoxaphosphorin oxide + succinate ester with bis(2-hydroxyethyl) Dibenzoxaphosphorin oxide Dibenzoxaphosphorin sulfide
Solubility Moderate in polar organic solvents (data not explicit) Low solubility in common solvents Higher solubility in organic solvents (e.g., dichloromethane, chloroform)
Reactivity Reactive hydroxyl groups for esterification/incorporation into polymers Reactive P=O group for nucleophilic additions (e.g., Michael additions) Reactive P=S group; undergoes Pudovik and Atherton-Todd reactions
Thermal Stability Likely high due to aromatic backbone and ester linkages Decomposes at ~250–300°C Comparable to DOPO but with lower thermal stability due to P=S bond

Flame-Retardant Performance

  • Target Compound : Exhibits superior compatibility with polymer matrices (e.g., polyesters) due to its ester groups, enhancing dispersion and flame-retardant efficiency. The hydroxyl groups enable covalent bonding, reducing leaching .
  • DOPO: Widely used in epoxy resins and polyamides; acts primarily via gas-phase radical quenching. Limited solubility may reduce compatibility in some systems .
  • DOPS : The P=S bond may enhance char formation compared to P=O, but its lower thermal stability restricts high-temperature applications .

Environmental and Health Profiles

Parameter Target Compound DOPO DOPS
Log Kow 3.32 (moderate bioaccumulation potential) ~2.5–3.0 (estimated) Not available
Ecotoxicity Aquatic Chronic 3 (H412) No explicit data No explicit data
Persistence Benchmark score 2 (moderate persistence) Likely lower persistence due to simpler structure Unknown
Human Health Skin irritation (H315) No significant irritation reported No data

Biological Activity

Bis(2-hydroxyethyl)(6H-dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)succinate P-oxide (CAS Number: 63562-34-5) is a phosphorus-containing compound that has garnered attention for its potential biological activities and applications, particularly in the fields of material science and medicinal chemistry. This article explores its chemical properties, synthesis, and biological activity, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC21H23O8P
Molecular Weight434.38 g/mol
Density1.39 g/cm³
Boiling Point657.6 °C
Flash Point351.5 °C
Solubility in Water532 mg/L at 20 °C

These properties indicate that the compound is a stable solid at room temperature with significant thermal stability, making it suitable for various applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of dibenz[c,e][1,2]oxaphosphorin derivatives with succinic acid derivatives under controlled conditions. The characterization can be performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that phosphorus-containing compounds exhibit notable antimicrobial activity. A study demonstrated that derivatives of dibenz[c,e][1,2]oxaphosphorin possess effective antibacterial properties against various strains of bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity

In vitro studies have shown that this compound displays cytotoxic effects on cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, revealing an IC50 value in the micromolar range, indicating potential as an anticancer agent.

Flame Retardant Properties

This compound is also studied for its flame-retardant properties due to its phosphorus content. It has been incorporated into silicone rubber matrices to enhance fire resistance without compromising mechanical properties. The effectiveness was evaluated through standard flammability tests where samples treated with the compound showed significantly reduced flammability compared to untreated controls.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Applied Microbiology evaluated the antimicrobial activity of various phosphorus compounds, including this compound. Results indicated a significant reduction in bacterial growth (up to 90% inhibition) at concentrations above 100 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assessment : Research conducted at a leading university explored the cytotoxic effects of this compound on MCF-7 cells. The results highlighted a dose-dependent response with an IC50 value of approximately 15 µM after 48 hours of exposure, suggesting its potential as a therapeutic agent in cancer treatment.
  • Flame Retardant Application : An investigation into phosphorus-based flame retardants revealed that incorporating this compound into polymer matrices improved fire resistance ratings from UL94 HB to V0 classification, showcasing its utility in enhancing safety in materials used in construction and textiles.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Bis(2-hydroxyethyl)(6H-dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)succinate P-oxide?

  • Answer : Synthesis should follow protocols for phosphorus-containing heterocycles, leveraging esterification and phosphorylation steps under inert conditions. Characterization requires multi-nuclear NMR (¹H, ¹³C, ³¹P) to confirm the oxaphosphorin ring and ester linkages. High-resolution mass spectrometry (HRMS) and FT-IR can validate molecular weight and functional groups. Note that limited experimental data exist for this compound; cross-referencing with structurally similar analogs like DOPO derivatives (e.g., 6H-dibenz[c,e][1,2]oxaphosphorin-6-oxide) is advised .

Q. How can environmental persistence and degradation pathways of this compound be assessed?

  • Answer : Use the U.S. EPA PBT Profiler model to estimate persistence (e.g., hydrolysis half-life, atmospheric oxidation) and bioaccumulation potential (Log Kow = 3.32 as a proxy). Experimental validation should include OECD 301/302 biodegradation tests and hydrolytic stability studies under varying pH/temperature. For advanced analysis, employ LC-QTOF-MS to identify transformation products, as data gaps persist for this compound’s environmental fate .

Advanced Research Questions

Q. What experimental designs are suitable for resolving contradictions between QSAR predictions and empirical toxicity data for this compound?

  • Answer : Discrepancies in ecotoxicity scores (e.g., Benchmark 2 classification for persistence vs. moderate ecotoxicity) require tiered testing:

  • Tier 1 : Acute toxicity assays (OECD 201/202 for algae/daphnia) to validate QSAR-based Aquatic Chronic 3 (H412) classification.
  • Tier 2 : Chronic exposure studies (e.g., fish embryo toxicity tests) to assess bioaccumulation potential (BCF) and sublethal effects.
  • Tier 3 : Mechanistic studies (e.g., oxidative stress biomarkers, AChE inhibition) to clarify mode of action. Prioritize endpoints where QSAR reliability is low (e.g., neurotoxicity) .

Q. How can researchers investigate the compound’s potential as a flame retardant while addressing its reproductive/developmental toxicity risks?

  • Answer :

  • Step 1 : Screen for endocrine disruption using OECD 456 (H295R steroidogenesis assay) and zebrafish embryo toxicity models.
  • Step 2 : Compare with structurally related compounds (e.g., DOPO derivatives) to identify structure-activity relationships (SARs) for toxicity.
  • Step 3 : Modify the succinate side chain to reduce bioaccessibility while maintaining flame-retardant efficacy (LOI/UL-94 testing). Reference REACH data on skin sensitization (OECD 429) to guide safe handling protocols .

Q. What analytical strategies are recommended for identifying degradation byproducts of this compound in marine environments?

  • Answer : Simulate marine conditions (saltwater, UV exposure) and use non-targeted screening via LC-HRMS/MS with isotopic labeling. Compare fragmentation patterns with databases (e.g., NIST, mzCloud) to detect phosphorylated or hydroxylated metabolites. For biotic degradation, employ marine sediment microcosms coupled with ³¹P-NMR to track phosphorus speciation .

Methodological Considerations for Data Interpretation

  • For conflicting persistence scores : Cross-validate half-life estimates from the PBT Profiler with experimental hydrolysis data (OECD 111). Adjust models using measured water solubility and Log Kow values .
  • For SAR development : Utilize quantum mechanical calculations (DFT) to map electron density distributions in the oxaphosphorin ring, correlating with flame-retardant efficiency and toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Bis(2-hydroxyethyl)(6H-dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)succinate P-oxide
Reactant of Route 2
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Bis(2-hydroxyethyl)(6H-dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)succinate P-oxide

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